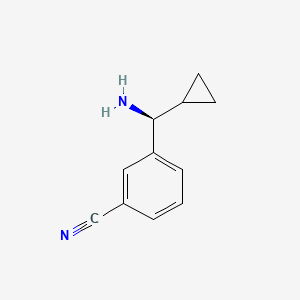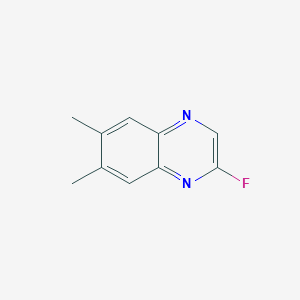
6-chloro-5,7-dihydro-4H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-5,7-dihydro-4H-purin-2-amine is a chemical compound with the molecular formula C5H6ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5,7-dihydro-4H-purin-2-amine typically involves the chlorination of purine derivatives. One common method includes the reaction of 2-aminopurine with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-5,7-dihydro-4H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted purine derivatives are formed.
Oxidation Products: Oxidized forms of the compound, such as purine N-oxides.
Reduction Products: Reduced forms of the compound, such as dihydropurines.
Aplicaciones Científicas De Investigación
6-chloro-5,7-dihydro-4H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in nucleotide metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent and antiviral compound.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-chloro-5,7-dihydro-4H-purin-2-amine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide metabolism, affecting DNA and RNA synthesis.
Molecular Pathways: It can interfere with signaling pathways, leading to altered cellular functions and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2-chloroadenine: Another chlorinated purine derivative with similar chemical properties.
6-chloropurine: A closely related compound with a chlorine atom at the 6-position.
2-amino-6-chloropurine: Similar in structure but with an additional amino group.
Uniqueness
6-chloro-5,7-dihydro-4H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C5H6ClN5 |
|---|---|
Peso molecular |
171.59 g/mol |
Nombre IUPAC |
6-chloro-5,7-dihydro-4H-purin-2-amine |
InChI |
InChI=1S/C5H6ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1-2,4H,(H2,7,11)(H,8,9) |
Clave InChI |
BBHXWJORXNTJIV-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2C(N1)C(=NC(=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11913488.png)



![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)

![2-Methylhexahydropyrrolo[1,2-c]pyrimidine-1,4-dione](/img/structure/B11913512.png)
